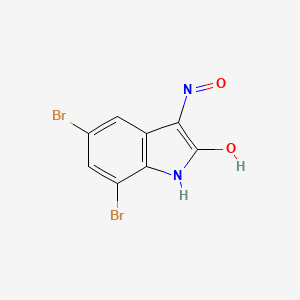![molecular formula C18H17ClN2O2 B5722863 (E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE](/img/structure/B5722863.png)
(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE is an organic compound that features a complex structure with both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common route includes the following steps:
Formation of the amide bond: This can be achieved by reacting 4-acetylaminobenzoyl chloride with 2-chlorophenylpropenoic acid under basic conditions.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Methoxy-substituted derivatives.
科学的研究の応用
(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in the inflammatory response.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism by which (E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate pathways involved in inflammation, cell proliferation, or other biological processes. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: A similar compound with slight structural variations.
N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-BROMOPHENYL)-2-PROPENAMIDE: Another analog with a bromine atom instead of chlorine.
Uniqueness
(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13(22)21(2)16-10-8-15(9-11-16)20-18(23)12-7-14-5-3-4-6-17(14)19/h3-12H,1-2H3,(H,20,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQOZCFDVXBRX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

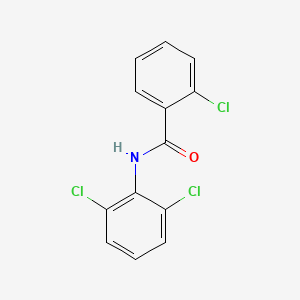
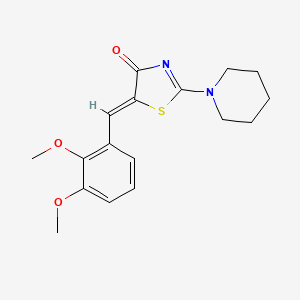
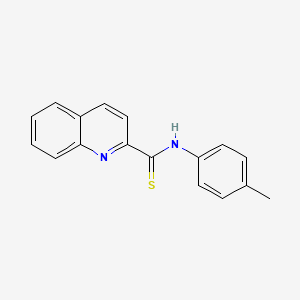
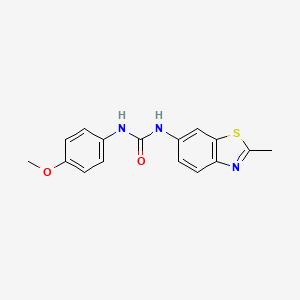
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)
![(3-chlorophenyl)[4-(methylsulfonyl)piperazino]methanone](/img/structure/B5722821.png)
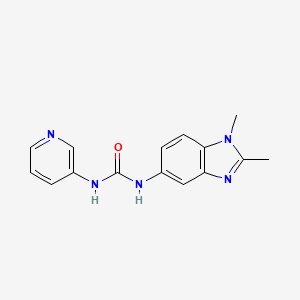
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![N~2~-CYCLOHEXYL-5-[(2,2,2-TRIFLUOROETHOXY)METHYL]-2-FURAMIDE](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
